Glycinexylidide is a amino acid amide with 2,6-dimethylaniline and glycine components; an active metabolite of lidocaine, formed by oxidative deethylation. Used as an indicator of hepatic function. It has a role as a drug metabolite.
Glycinexylidide
CAS No.: 18865-38-8
Cat. No.: VC21340499
Molecular Formula: C10H15ClN2O
Molecular Weight: 178.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 18865-38-8 |
---|---|
Molecular Formula | C10H15ClN2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Standard InChI Key | IXYVBZOSGGJWCW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN |
Appearance | Off-White Solid |
Melting Point | >270ºC |
Chemical Identity and Structure
Basic Identification
Glycinexylidide is a pharmaceutical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Known by several synonyms including 2-Amino-N-(2,6-dimethylphenyl)acetamide, Glycylxylidide, and N-(2,6-dimethylphenyl)glycinamide , it possesses an amino acid amide structure combining glycine and 2,6-dimethylaniline components . Its chemical structure features a 2,6-dimethylphenyl group connected via an amide bond to a glycine moiety.
Chemical Classification
Glycinexylidide belongs to the class of organic compounds known as m-xylenes, which are aromatic compounds containing a monocyclic benzene ring with two methyl groups at positions 1 and 3 . This structural arrangement contributes to its physical and chemical properties that influence its behavior in biological systems.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical characteristics that determine its pharmacokinetic behavior and biological activity. The following table summarizes the key physical and chemical properties of glycinexylidide:
Property | Value |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
LogP (calculated) | 1.31 |
Polar Surface Area | 55.12 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
pKa (strongest basic) | 7.98 |
pKa (strongest acidic) | 13.79 |
Glycinexylidide is characterized as a very strong basic compound based on its pKa value . Its moderate lipophilicity (LogP of 1.31) suggests a balance between aqueous solubility and membrane permeability, which influences its distribution in tissues and biological fluids.
Biological Significance
Metabolic Relationship to Lidocaine
Glycinexylidide is primarily known as an active metabolite of lidocaine, a common local anesthetic and antiarrhythmic drug . Lidocaine undergoes oxidative deethylation in the liver to form glycinexylidide . This metabolic conversion is clinically significant because glycinexylidide retains pharmacological activity, contributing to both therapeutic effects and potential adverse reactions during lidocaine therapy.
Role in Hepatic Function Assessment
Glycinexylidide serves as an important indicator of hepatic function . Since its formation from lidocaine occurs primarily through hepatic metabolism, the rate and extent of glycinexylidide production can provide valuable insights into liver metabolic capacity. This application has clinical utility in assessing hepatic impairment and monitoring liver function in various pathological conditions.
Pharmacological Properties
Pharmacokinetics
Glycinexylidide exhibits distinctive pharmacokinetic characteristics that differentiate it from its parent compound, lidocaine. The pharmacokinetic parameters of glycinexylidide have significant clinical implications, particularly during prolonged lidocaine administration:
Pharmacokinetic Parameter | Glycinexylidide | Lidocaine |
---|---|---|
Elimination Half-life | ~10 hours | ~1.5 hours |
Urinary Excretion (unchanged) | ~50% | Lower |
Volume of Distribution | Similar to lidocaine | Reference |
Plasma Clearance | Lower than lidocaine | Reference |
The total volume of distribution of glycinexylidide in humans is comparable to that of lidocaine, but its plasma clearance is substantially lower . This results in a remarkably longer elimination half-life of approximately 10 hours, compared to the 1.5-hour half-life typically observed for lidocaine in normal subjects . This extended half-life explains the accumulation of glycinexylidide during prolonged lidocaine infusions.
Central Nervous System Effects
Research has demonstrated that glycinexylidide can adversely affect cognitive function at clinically relevant concentrations. The compound has been shown to impair mental performance in normal subjects at plasma concentrations comparable to those found in patients receiving lidocaine infusions . This finding highlights the potential contribution of this metabolite to central nervous system side effects observed during lidocaine therapy, particularly with prolonged administration.
Clinical Significance
Relevance in Lidocaine Therapy
Glycinexylidide frequently reaches significant concentrations (microgram per milliliter range) in the plasma of patients treated with lidocaine infusions for 24 hours or more . Given its pharmacological activity and extended half-life, the accumulation of glycinexylidide during prolonged lidocaine therapy can substantially influence both therapeutic outcomes and adverse effect profiles.
Implications for Special Populations
The extended half-life and unique elimination patterns of glycinexylidide have particular relevance for special patient populations. Patients with hepatic or renal impairment may experience altered glycinexylidide metabolism and elimination, potentially leading to increased accumulation and enhanced pharmacological effects. Similarly, elderly patients or those with compromised cardiovascular function may exhibit increased sensitivity to the compound's effects.
GHS Classification | Category | Signal Word |
---|---|---|
Skin Irritation | Category 2 | Warning |
Eye Irritation | Category 2 | Warning |
Hazard Statement | H315, H319 | - |
The compound is classified as a skin and eye irritant with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The associated precautionary statements include codes for appropriate handling, personal protective equipment requirements, and response measures in case of exposure.
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